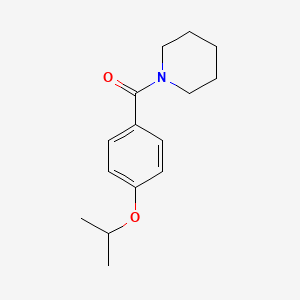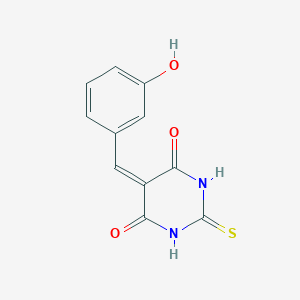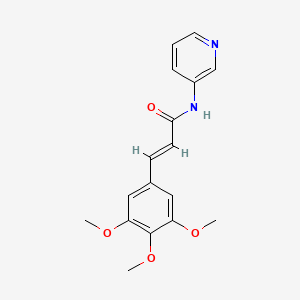
1-(4-isopropoxybenzoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-isopropoxybenzoyl)piperidine, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(4-isopropoxybenzoyl)piperidine has been found to have various scientific research applications. One of the main applications of this compound is in the field of medicinal chemistry. It has been reported to have potential as an antipsychotic drug due to its ability to modulate dopamine receptors in the brain. 1-(4-isopropoxybenzoyl)piperidine has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Wirkmechanismus
The mechanism of action of 1-(4-isopropoxybenzoyl)piperidine is not fully understood. However, it has been reported to act as a dopamine receptor modulator, specifically targeting the D2 receptor subtype. 1-(4-isopropoxybenzoyl)piperidine has also been found to have an affinity for sigma receptors, which are involved in various physiological processes such as pain perception and mood regulation.
Biochemical and Physiological Effects:
1-(4-isopropoxybenzoyl)piperidine has been found to have various biochemical and physiological effects. It has been reported to increase the release of dopamine in the brain, leading to an increase in dopamine signaling. 1-(4-isopropoxybenzoyl)piperidine has also been found to have anti-inflammatory and analgesic effects, which may be due to its ability to modulate sigma receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-isopropoxybenzoyl)piperidine in lab experiments is its ability to modulate dopamine receptors, which are involved in various physiological processes. 1-(4-isopropoxybenzoyl)piperidine has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. However, one of the limitations of using 1-(4-isopropoxybenzoyl)piperidine in lab experiments is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research of 1-(4-isopropoxybenzoyl)piperidine. One of the main directions is to further investigate its potential as an antipsychotic drug. 1-(4-isopropoxybenzoyl)piperidine has been found to have an affinity for dopamine receptors, which are involved in the pathophysiology of various psychiatric disorders such as schizophrenia. Another direction is to investigate its potential as a treatment for chronic pain and inflammation. 1-(4-isopropoxybenzoyl)piperidine has been found to have anti-inflammatory and analgesic properties, which may make it a potential candidate for the development of new pain medications.
Conclusion:
In conclusion, 1-(4-isopropoxybenzoyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been found to have various biochemical and physiological effects, including the ability to modulate dopamine receptors and anti-inflammatory and analgesic properties. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 1-(4-isopropoxybenzoyl)piperidine involves the reaction of piperidine with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and the product is obtained in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
piperidin-1-yl-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(2)18-14-8-6-13(7-9-14)15(17)16-10-4-3-5-11-16/h6-9,12H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSBMCLZCGVCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl-(4-propan-2-yloxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)



![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)
![ethyl [(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5857359.png)





![2-[benzyl(3-fluorobenzyl)amino]ethanol](/img/structure/B5857427.png)
